molecular formula C8H4ClNO3 B13321887 5-Chloro-2,1-benzoxazole-3-carboxylic acid

5-Chloro-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B13321887
M. Wt: 197.57 g/mol
InChI Key: NGFBHQXBFIUJCG-UHFFFAOYSA-N
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Description

5-Chloro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with chlorinated carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 5-chlorosalicylic acid under acidic conditions to form the desired benzoxazole derivative .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts or nanocatalysts can significantly improve the reaction rate and product purity. Solvent-free conditions and microwave irradiation are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloro-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2,1-benzoxazole-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to altered cellular pathways. For example, it may inhibit DNA topoisomerases, protein kinases, or cyclooxygenases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the chlorine and carboxylic acid groups.

    5-Chloro-2,1-benzoxazole: Lacks the carboxylic acid group.

    2,1-Benzoxazole-3-carboxylic acid: Lacks the chlorine atom.

Uniqueness: 5-Chloro-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

5-chloro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12)

InChI Key

NGFBHQXBFIUJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1Cl)C(=O)O

Origin of Product

United States

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